N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2S/c1-18-7-9-20(10-8-18)25(32)30-27-29-24-22(11-12-23(24)34-27)26(33)28-21-13-15-31(16-14-21)17-19-5-3-2-4-6-19/h2-10,21-22H,11-17H2,1H3,(H,28,33)(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTXVWNJLZGDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide, also known by its CAS number 955628-54-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, enzyme inhibition, and possible therapeutic applications.
- Molecular Formula : C27H30N4O2S
- Molecular Weight : 474.6 g/mol
- Structure : The compound features a complex structure that includes a benzylpiperidine moiety and a cyclopentathiazole core, which are known to influence its biological activity.
Cytotoxicity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 4f | MCF-7 (breast cancer) | 2.74 | |
| Compound 4a | HCT-116 (colon cancer) | 9.94 | |
| Compound 4l | HePG-2 (liver cancer) | 12.88 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values signifying higher potency.
Enzyme Inhibition
The compound has also shown promise as an inhibitor of key enzymes involved in cancer progression. For example, similar compounds have been reported to inhibit BRAF and VEGFR-2 kinases effectively:
These findings suggest that this compound may possess similar inhibitory effects.
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. For instance, treatment with similar compounds has led to significant increases in both early and late apoptotic cells, indicating effective triggering of programmed cell death pathways.
Case Studies
In clinical research settings, compounds analogous to this compound have been evaluated for their anticancer efficacy:
- Study on MCF-7 Cells : A study demonstrated that treatment with a related compound resulted in a marked increase in apoptosis rates compared to untreated controls (37.83% vs. 0.89% apoptotic cells) .
- VEGFR and BRAF Inhibition : Another study highlighted the dual inhibition potential of similar compounds against VEGFR and BRAF kinases, suggesting a viable target for therapeutic intervention in cancers characterized by these pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Piperidine Substituents
The piperidine substituent significantly impacts target selectivity and pharmacokinetics:
- N-(4-Chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (): Replaces the benzyl group with a 4-chlorophenethyl chain.
- N-(2-(1-Benzylpiperidin-4-yl)ethyl) acrylamide derivatives (–4): Feature a benzylpiperidine group linked to cinnamic acid hybrids.
Derivatives with Alternative Heterocyclic Cores
The cyclopenta[d]thiazole core distinguishes the target compound from related structures:
- Compound 24 (Molecules 2015): Contains a cyclopenta[b]thiophene core with a pyrimidin-2-yl sulfamoyl group.
- Chromene-carboxamide derivatives (–6): Replace the thiazole with a chromene ring. Compounds like 5e (58% yield) and 5d (68% yield) demonstrate moderate synthetic efficiency, suggesting the thiazole core may require optimized reaction conditions .
Pharmacological Activity and Mechanism of Action
While the target compound’s biological data are unconfirmed, structural parallels imply plausible mechanisms:
- Tyrosine kinase inhibition : The cyclopenta[d]thiazole core may mimic ATP-binding motifs, similar to Compound 24’s thiophene analog .
- Lipophilicity and bioavailability: The 4-methylbenzamido group likely enhances membrane permeability compared to polar derivatives like Compound 25 (), which contains a phenolic group .
Data Tables and Research Findings
Key Observations:
Q & A
Basic: What are the standard synthetic routes for this compound, and what key reaction conditions influence yield and purity?
Answer:
Synthesis typically involves multi-step reactions, including amidation and cyclization steps. A common approach is coupling a thiazole-carboxylic acid derivative with 1-benzylpiperidin-4-amine using carbodiimide-based coupling agents (e.g., EDCI or HATU) under inert conditions. Key factors include:
- Temperature control : Activation of carboxylic acids at 0–5°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water) ensure purity .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- 1H NMR : Prioritize signals for the benzylpiperidine moiety (δ 7.2–7.4 ppm, aromatic protons; δ 3.5–4.0 ppm, piperidine CH2) and the cyclopenta-thiazole ring (δ 2.5–3.0 ppm, dihydro protons).
- ESI-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictory data between theoretical and observed spectroscopic results (e.g., unexpected splitting in NMR)?
Answer:
Contradictions may arise from conformational flexibility (e.g., rotamers in the benzamido group) or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals.
- Variable-temperature NMR : Identify dynamic processes causing splitting.
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ’s thiazole derivatives with resolved rotameric states) .
Advanced: What statistical experimental design methods optimize multi-step synthesis parameters?
Answer:
- Factorial Design : Screen variables (e.g., temperature, catalyst loading) to identify significant factors.
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. reaction time) to maximize yield.
- Central Composite Design : Reduces required experiments while capturing non-linear relationships (e.g., optimizing amidation efficiency) .
Advanced: How can low yields in the final amidation step be addressed?
Answer:
- Coupling Agent Optimization : Replace EDCI with HATU or T3P for sterically hindered substrates.
- Microwave Assistance : Enhance reaction kinetics (e.g., 80°C, 30 minutes vs. 24 hours conventional).
- Activating Additives : Use HOAt or DMAP to stabilize reactive intermediates .
Advanced: What computational methods predict reactivity and guide synthesis?
Answer:
- Density Functional Theory (DFT) : Simulate transition states for key steps (e.g., cyclopenta-thiazole ring closure).
- AI-Driven Platforms : Tools like COMSOL Multiphysics integrate reaction kinetics data to predict optimal conditions (e.g., solvent/catalyst combinations) .
Advanced: How can biological activity be validated given the compound’s structural complexity?
Answer:
- Molecular Docking : Screen against target proteins (e.g., kinase domains) using software like AutoDock Vina.
- In Vitro Assays : Validate activity via enzyme inhibition (e.g., IC50 determination) or cell viability assays. Cross-reference with structurally similar bioactive compounds (e.g., ’s thiazole derivatives with confirmed activity) .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Flash Chromatography : Use gradients (e.g., 10–50% EtOAc in hexane) to isolate the product.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) improve crystalline purity.
- Analytical HPLC : Monitor retention times (e.g., 12–15 minutes under 1 mL/min flow) to confirm homogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
